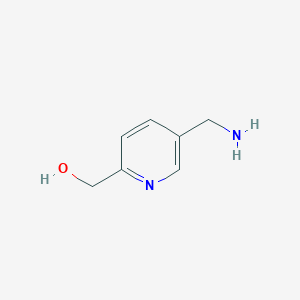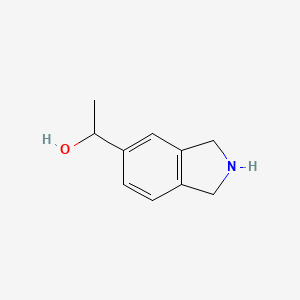
1-(Isoindolin-5-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isoindolin-5-yl)ethanol is an organic compound characterized by an isoindoline ring substituted with an ethanol group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Isoindolin-5-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(isoindolin-5-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Isoindolin-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 1-(isoindolin-5-yl)methanol using stronger reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 1-(Isoindolin-5-yl)ethanone
Reduction: 1-(Isoindolin-5-yl)methanol
Substitution: 1-(Isoindolin-5-yl)ethyl halides
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(Isoindolin-5-yl)ethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(Isoindolin-5-yl)methanol: Similar structure but with a methanol group instead of ethanol.
1-(Isoindolin-5-yl)ethanone: The oxidized form of 1-(Isoindolin-5-yl)ethanol.
Isoindoline-1,3-dione: A related compound with different functional groups and applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1H-isoindol-5-yl)ethanol |
InChI |
InChI=1S/C10H13NO/c1-7(12)8-2-3-9-5-11-6-10(9)4-8/h2-4,7,11-12H,5-6H2,1H3 |
InChI-Schlüssel |
LCAHXBDKBTVJHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(CNC2)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


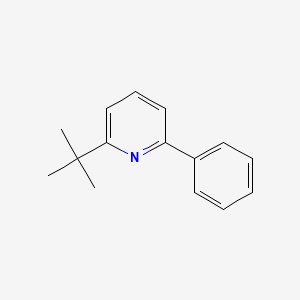
![2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)
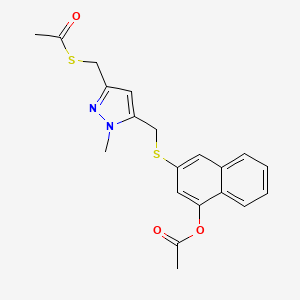

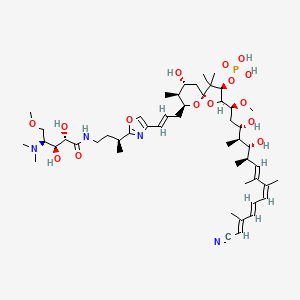
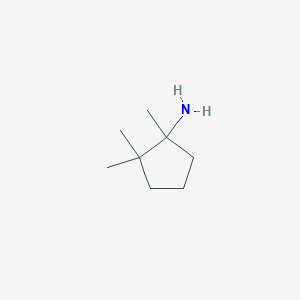
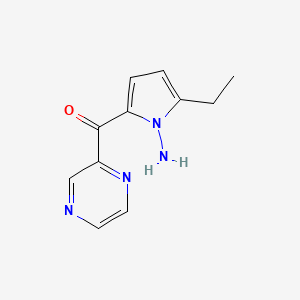
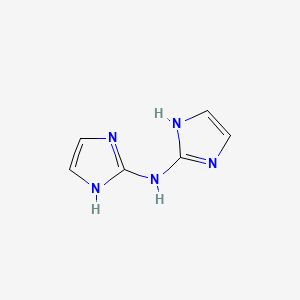
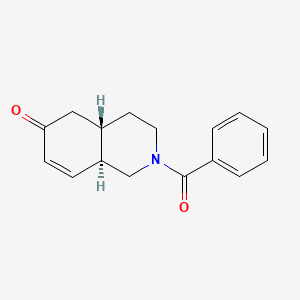
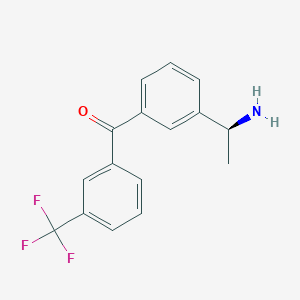
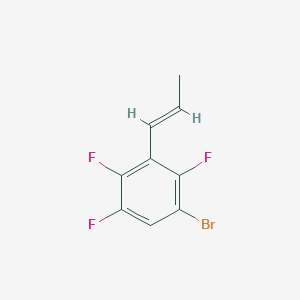

![(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13120673.png)
